molecular formula C21H26O8 B12767782 1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester CAS No. 71243-43-1

1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester

Cat. No.: B12767782
CAS No.: 71243-43-1
M. Wt: 406.4 g/mol
InChI Key: GEPKKMRQHIEECH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 2,2-bis((2-propenyloxy)methyl)butanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug delivery agent.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzenetricarboxylic acid, tris(2-ethylhexyl) ester: Known for its use as a plasticizer in polymer production.

    1,2,4-Benzenetricarboxylic acid, bis(2-ethylhexyl) ester: Used as a chelating agent and in the synthesis of metal-organic frameworks.

    1,2,4-Benzenetricarboxylic acid, 2,4-bis(2-ethylhexyl) ester: Employed in various industrial applications, including as a fluorescent indicator.

Uniqueness

1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester is unique due to its specific ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications set it apart from other similar compounds.

Properties

CAS No.

71243-43-1

Molecular Formula

C21H26O8

Molecular Weight

406.4 g/mol

IUPAC Name

4-[2,2-bis(prop-2-enoxymethyl)butoxycarbonyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H26O8/c1-4-9-27-12-21(6-3,13-28-10-5-2)14-29-20(26)16-8-7-15(18(22)23)11-17(16)19(24)25/h4-5,7-8,11H,1-2,6,9-10,12-14H2,3H3,(H,22,23)(H,24,25)

InChI Key

GEPKKMRQHIEECH-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC=C)(COCC=C)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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